1-Benzyl-3-(methylamino)pyrrolidin-2-one
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Overview
Description
1-Benzyl-3-(methylamino)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
A key application involves the stereoselective synthesis of intermediates for pharmaceuticals. For instance, the compound is a crucial intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic targeting multidrug-resistant organisms causing respiratory infections. The process demonstrates a highly efficient and stereoselective synthesis in 10 steps from benzyloxyacetyl chloride, highlighting its significance in drug development (Lall et al., 2012).
Anticancer Activity
Another significant application is in the development of anticancer agents. Microwave-assisted synthesis of 4H-pyran derivatives, including the 1-Benzyl-3-(methylamino)pyrrolidin-2-one framework, has shown promising results. These compounds exhibit potent anticancer activity against a wide array of human cancer cell lines, underscoring their potential in cancer therapy (Hadiyal et al., 2020).
Molecular and Crystal Structure
Research into the molecular and crystal structure of related compounds, like benzyloxycarbonyl‐α‐aminoisobutyryl‐L‐prolyl methylamide, reveals the occurrence of Type III β‐turn conformation in peptides. This insight is vital for understanding protein folding and design, with implications for pharmaceutical sciences (Prasad et al., 1979).
Catalysis and Synthesis
Catalytic applications include enantioselective intramolecular additions to ketones, enabling access to 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom. Such synthetic methodologies expand the toolbox for constructing complex, biologically relevant molecules (Yang et al., 2009).
Polymer Science
In polymer science, 1-Methyl-2-pyrrolidinone serves as an electron-pair donor in carbocationic polymerization, leading to novel materials like living α,ω-bis(t-chloro)polyisobutylene. This research demonstrates the versatility of pyrrolidinone derivatives in synthesizing advanced polymers with specific end-functionalities (Pratap et al., 1992).
Mechanism of Action
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Properties
IUPAC Name |
1-benzyl-3-(methylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-7-8-14(12(11)15)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNMKPCCBAERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.